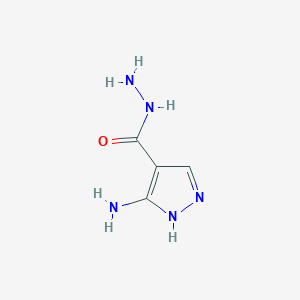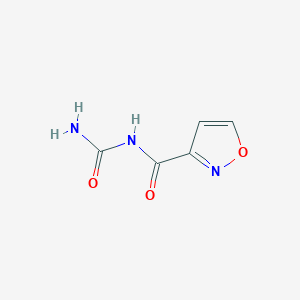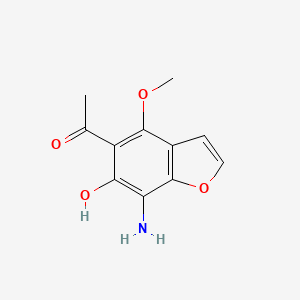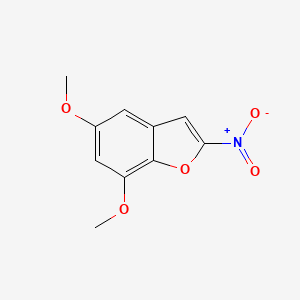
3-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes an oxazole ring, a carbonyl group, and a chloride substituent. Its molecular formula is C5H4ClNO2, and it is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrooxazole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methyl-2-oxo-2,3-dihydrooxazole+SOCl2→3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases such as sodium hydroxide (NaOH) are used under mild conditions.
Condensation Reactions: Amines are used in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Hydrolysis: 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: Amide derivatives.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 3-Methyl-2-oxazolidinone
- 3-Methyl-4-oxo-3,4-dihydroimidazo
Uniqueness
3-Methyl-2-oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its specific combination of an oxazole ring, a carbonyl group, and a chloride substituent. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both laboratory and industrial settings.
Properties
CAS No. |
64843-29-4 |
|---|---|
Molecular Formula |
C5H4ClNO3 |
Molecular Weight |
161.54 g/mol |
IUPAC Name |
3-methyl-2-oxo-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c1-7-2-3(4(6)8)10-5(7)9/h2H,1H3 |
InChI Key |
FUULJFLEXKRSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(OC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)


![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)


![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)


![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
